REACTION_CXSMILES
|
[CH:1]([F:10])([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].F.C(Cl)(OC(F)F)C(F)(F)[F:14]>O=[Cr]O[Cr]=O>[CH:1]([F:10])([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[CH:1]([F:10])([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[FH:14] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(OC(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(OC(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Cr]O[Cr]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
It has been found that fractional distillation of a crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(OC(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(OC(F)F)F.F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |